molecular formula C17H11ClN2O5 B12451537 4-chloro-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid

4-chloro-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid

Cat. No.: B12451537
M. Wt: 358.7 g/mol
InChI Key: USJYSBQUOZDLQP-UHFFFAOYSA-N
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Description

4-chloro-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid is an organic compound that features a chloro-substituted benzene ring and a phthalimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid typically involves the following steps:

    Formation of the Phthalimide Moiety: The phthalimide group can be synthesized by reacting phthalic anhydride with ammonia or a primary amine under heating conditions.

    Acylation Reaction: The phthalimide is then acylated with chloroacetyl chloride in the presence of a base such as pyridine to form the intermediate compound.

    Coupling with 4-chloro-2-aminobenzoic acid: The intermediate is then coupled with 4-chloro-2-aminobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be employed.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products will vary depending on the nucleophile used.

    Hydrolysis: The major products are 4-chloro-2-aminobenzoic acid and phthalimide.

    Oxidation and Reduction: Products will depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-chloro-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used in studies to understand its interaction with biological targets and its potential as a drug candidate.

Mechanism of Action

The mechanism of action of 4-chloro-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. The phthalimide moiety can interact with proteins or enzymes, potentially inhibiting their activity. The chloro group can also participate in interactions with biological molecules, contributing to the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-aminobenzoic acid: This compound shares the chloro-substituted benzene ring but lacks the phthalimide moiety.

    Phthalimide: This compound contains the phthalimide moiety but lacks the chloro-substituted benzene ring.

Uniqueness

4-chloro-2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid is unique due to the combination of the chloro-substituted benzene ring and the phthalimide moiety. This combination imparts specific chemical and biological properties that are not present in the individual components.

Properties

Molecular Formula

C17H11ClN2O5

Molecular Weight

358.7 g/mol

IUPAC Name

4-chloro-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]benzoic acid

InChI

InChI=1S/C17H11ClN2O5/c18-9-5-6-12(17(24)25)13(7-9)19-14(21)8-20-15(22)10-3-1-2-4-11(10)16(20)23/h1-7H,8H2,(H,19,21)(H,24,25)

InChI Key

USJYSBQUOZDLQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=C(C=CC(=C3)Cl)C(=O)O

Origin of Product

United States

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